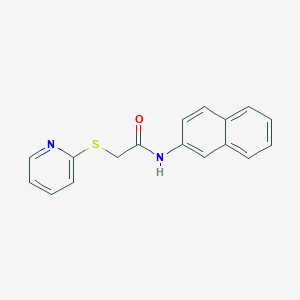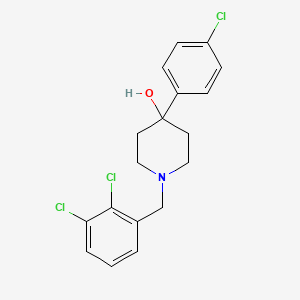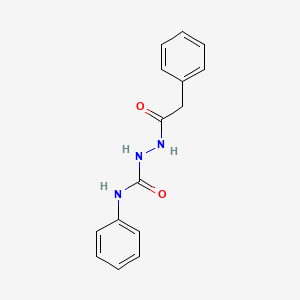![molecular formula C20H33NO5 B5086099 N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as DMAA (1,3-dimethylamylamine), is a synthetic compound that has been used in various dietary supplements and pre-workout supplements. DMAA has been the subject of scientific research due to its potential use as a performance-enhancing drug and its potential health risks.
Mécanisme D'action
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate works by stimulating the release of norepinephrine, a neurotransmitter that increases heart rate, blood pressure, and respiratory rate. This leads to increased energy, focus, and alertness, which can improve athletic performance.
Biochemical and Physiological Effects
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been shown to have a variety of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiratory rate, as well as increased levels of certain hormones and neurotransmitters. N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to increase fat oxidation and decrease appetite.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in lab experiments to study its effects on the body and its potential use as a performance-enhancing drug. However, the use of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments is limited by its potential health risks and the need for careful monitoring of its effects on the body.
Orientations Futures
Future research on N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate should focus on its potential use as a performance-enhancing drug and its effects on the body. This research should include studies on the long-term health effects of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate use, as well as studies on its potential use in treating certain medical conditions. Additionally, research should focus on developing safer and more effective alternatives to N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate for use in dietary supplements and pre-workout supplements.
Méthodes De Synthèse
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through several methods, including the reaction of 2,6-diisopropylaniline with chloroacetaldehyde followed by reaction with methylamine, or through the reaction of 2,6-diisopropylaniline with methylamine and formaldehyde. These methods result in the formation of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in its oxalate salt form.
Applications De Recherche Scientifique
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been studied for its potential use as a performance-enhancing drug and its effects on the body. Studies have shown that N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can increase heart rate, blood pressure, and respiratory rate, leading to improved athletic performance. However, N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been linked to adverse health effects, including heart attacks, strokes, and even death.
Propriétés
IUPAC Name |
N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-13(2)15-9-8-10-16(14(3)4)17(15)20-12-11-19-18(5,6)7;3-1(4)2(5)6/h8-10,13-14,19H,11-12H2,1-7H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFAPQGIKJUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5086016.png)
![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)



![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)